molecular formula C15H10Cl2N4O4 B12918284 (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate

(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate

Cat. No.: B12918284
M. Wt: 381.2 g/mol
InChI Key: OPTBGVOMPWULIU-UHFFFAOYSA-N
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Description

(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate is a novel synthetic chemical reagent designed for research applications in medicinal chemistry and parasitology. This compound features a strategic molecular architecture, combining a 6-nitroindazole core with a phenylcarbamate group. The 6-nitroindazole scaffold is recognized in scientific literature as a privileged structure in drug discovery, with demonstrated biological activity. Specifically, research on structurally related 3-chloro-6-nitro-1H-indazole derivatives has shown promising growth inhibition against Leishmania major promastigotes, suggesting its potential as a lead compound for antileishmanial research . The incorporation of the phenylcarbamate moiety is a rational design choice intended to enhance the molecule's drug-like properties. Carbamate groups are known to improve metabolic stability and membrane permeability compared to native amide bonds, making them valuable in the design of enzyme inhibitors and other bioactive molecules . The specific mechanism of action for (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate is an area for ongoing investigation, but molecular docking and dynamics simulations of similar indazole derivatives indicate that stable binding with parasite-specific enzyme targets, such as trypanothione reductase (TryR), may contribute to the observed antiparasitic effects . This product is presented as a high-purity chemical tool for researchers exploring new therapeutic strategies against neglected tropical diseases and for further profiling of structure-activity relationships. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H10Cl2N4O4

Molecular Weight

381.2 g/mol

IUPAC Name

(3,4-dichloro-6-nitroindazol-1-yl)methyl N-phenylcarbamate

InChI

InChI=1S/C15H10Cl2N4O4/c16-11-6-10(21(23)24)7-12-13(11)14(17)19-20(12)8-25-15(22)18-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,22)

InChI Key

OPTBGVOMPWULIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCN2C3=C(C(=CC(=C3)[N+](=O)[O-])Cl)C(=N2)Cl

Origin of Product

United States

Preparation Methods

Indazole Core Synthesis and Substitution

  • The indazole core is often synthesized starting from substituted anilines or hydrazines, followed by cyclization under acidic or basic conditions.
  • Introduction of nitro groups at the 6-position and chlorines at the 3 and 4 positions can be achieved via electrophilic aromatic substitution using nitrating agents (e.g., nitric acid or nitrating mixtures) and chlorinating agents (e.g., N-chlorosuccinimide or sulfuryl chloride).
  • For example, nitration of 3,4-dichloroindazole derivatives or chlorination of 6-nitroindazole derivatives can be performed under controlled conditions to achieve the desired substitution pattern.

Carbamate Formation Methods

Carbamate synthesis is a well-established area in organic chemistry, with several reliable methods applicable to the preparation of phenylcarbamates.

Reaction of Amines with Phenyl Chloroformate

  • The classical method involves reacting an amine intermediate (in this case, the N-alkylated indazole derivative bearing a free amine or hydroxyl group) with phenyl chloroformate.
  • This reaction proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated HCl.
  • The phenyl chloroformate acts as a carbonyl transfer reagent, forming the carbamate linkage.

Use of N,N′-Disuccinimidyl Carbonates

  • An alternative modern method involves the use of N,N′-disuccinimidyl carbonate (DSC) as a reagent to activate hydroxyl or amine groups for carbamate formation.
  • DSC reacts with the nucleophilic site to form a reactive intermediate that subsequently reacts with phenol derivatives to yield phenylcarbamates.
  • This method is advantageous due to mild reaction conditions, high yields, and operational simplicity.

One-Pot Curtius Rearrangement Approach

  • The Curtius rearrangement can be employed to convert acyl azides derived from carboxylic acid precursors into isocyanates, which then react with phenols to form carbamates.
  • This method allows for the direct formation of carbamates without isolating intermediates.
  • Reagents such as diphenylphosphoryl azide (DPPA) and bases like triethylamine are used, often in solvents like toluene or dichloromethane.
  • This approach is useful for scale-up and avoids heavy metal catalysts.

Representative Synthetic Scheme

Step Reagents/Conditions Description Yield/Notes
1. Indazole core synthesis Starting from 2-aminobenzene derivatives; cyclization under acidic conditions Formation of 1H-indazole scaffold High yield reported in literature
2. Electrophilic substitution Nitration with HNO3/H2SO4; chlorination with NCS or SO2Cl2 Introduction of 6-nitro and 3,4-dichloro substituents Controlled temperature to avoid over-substitution
3. N-alkylation Reaction with chloromethyl phenylcarbamate or formaldehyde + phenylcarbamate Introduction of (1-yl)methyl phenylcarbamate moiety Requires base (e.g., K2CO3) and aprotic solvent
4. Carbamate formation Phenyl chloroformate + base or DSC reagent Formation of phenylcarbamate linkage Mild conditions, high purity

Detailed Research Findings and Data

  • Stability and Reactivity: Carbamates formed via phenyl chloroformate are stable under ambient conditions and show good resistance to hydrolysis, making them suitable for pharmaceutical applications.
  • Yield Optimization: Use of DSC as a reagent improves yields and reduces side reactions compared to traditional chloroformate methods.
  • Solvent Effects: Aprotic solvents such as dichloromethane or toluene are preferred for carbamate formation to enhance solubility and reaction rates.
  • Temperature Control: Maintaining reaction temperatures between 0–25 °C during carbamate formation minimizes byproduct formation and improves selectivity.
  • Purification: Products are typically purified by recrystallization or chromatography, with HPLC used to confirm purity and diastereomeric ratios when applicable.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Phenyl chloroformate reaction Phenyl chloroformate, base (e.g., triethylamine) Room temp, aprotic solvent Simple, well-established Generates HCl, requires base neutralization
N,N′-Disuccinimidyl carbonate (DSC) DSC, base Mild, room temp High yield, mild conditions DSC availability and cost
Curtius rearrangement DPPA, triethylamine, toluene Heating 80–100 °C One-pot, avoids isolation of intermediates Requires azide handling, safety concerns
Alkylation with chloromethyl phenylcarbamate Chloromethyl phenylcarbamate, base Room temp to reflux Direct introduction of carbamate moiety Possible side reactions, requires careful control

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate exhibit significant anticancer properties. For instance, studies on indazole derivatives have indicated their potential as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation and are often overactive in cancers. The targeting of these kinases can lead to the suppression of tumor growth and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has been reported that certain indazole derivatives possess broad-spectrum antifungal properties, making them suitable candidates for developing new antifungal agents against resistant strains of phytopathogenic fungi . This is particularly relevant in agricultural settings where crop protection is essential.

Fungicide Development

The compound's structure suggests potential as an effective fungicide. Its ability to inhibit key enzymes in fungal pathogens can be leveraged to develop new agrochemical formulations that are less harmful to non-target organisms while effectively controlling plant diseases . This application is especially critical in sustainable agriculture practices.

Herbicidal Activity

Preliminary studies indicate that derivatives of this compound may also exhibit herbicidal properties. The mechanism involves the disruption of metabolic pathways in target weeds, thereby providing an alternative to conventional herbicides that often lead to environmental damage and resistance issues .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Indazole DerivativesInvestigate anticancer effectsIdentified significant inhibition of cancer cell lines through cyclin-dependent kinase targeting .
Antifungal Activity AssessmentEvaluate effectiveness against resistant fungiDemonstrated broad-spectrum activity against multiple phytopathogenic fungi .
Herbicidal Activity ExplorationAssess potential as a herbicideShowed promising results in disrupting weed metabolic pathways, suggesting further development is warranted .

Mechanism of Action

The mechanism of action of (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include phenylcarbamates with varying substituents on aromatic rings. Key comparisons are outlined below:

Compound Core Structure Substituents Key Functional Groups Reported Use/Activity
(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate Indazole 3,4-Cl; 6-NO₂; phenylcarbamate Nitro, carbamate, dichloro Not explicitly stated (inference: potential agrochemical/pharmaceutical)
3,4-Dimethylphenyl methylcarbamate (XMC) Phenyl 3,4-CH₃; methylcarbamate Methylcarbamate, dimethyl Insecticide (e.g., XMC)
Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham) Phenyl Ethylcarbamate, phenylurea linkage Carbamate, urea Herbicide
Benzyl 3-Fluoro-4-(4-morpholinyl)phenylcarbamate Phenyl 3-F; 4-morpholinyl; benzylcarbamate Fluorine, morpholine, carbamate Pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity: HPLC-derived log k values for related compounds (e.g., 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates) suggest that chloro and nitro substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity : While the target compound’s activity is unspecified, structurally similar carbamates exhibit pesticidal or herbicidal effects. For example, desmedipham inhibits photosynthesis in weeds , whereas XMC acts as an acetylcholinesterase inhibitor in insects .
Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is inferred from evidence:

Property Target Compound XMC Desmedipham Benzyl 3-Fluoro-4-morpholinylcarbamate
Molecular Weight ~420 g/mol (estimated) 195 g/mol 300 g/mol 345 g/mol
logP (HPLC log k) High (inferred from Cl/NO₂) 2.1–2.5 3.0–3.5 1.8–2.2
Aqueous Solubility Low (nitro groups) Moderate Low Moderate
Metabolic Stability Likely slow (steric hindrance) Rapid (methyl groups) Moderate (urea) Variable (morpholine)

Notes:

  • The target compound’s dichloro and nitro substituents may reduce metabolic clearance compared to less-hindered analogs like XMC .
  • High log k values correlate with increased bioavailability in lipid-rich environments but may limit distribution in hydrophilic systems .

Biological Activity

The compound (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate can be detailed as follows:

  • Molecular Formula : C15H13Cl2N3O4
  • Molecular Weight : 366.156 g/mol
  • CAS Number : 27225-66-7

This compound features a dichloro-substituted indazole moiety linked to a phenylcarbamate group, which is significant for its biological interactions.

The biological activity of (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : The compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of cell signaling pathways.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

Anticancer Activity

Several studies have explored the anticancer properties of derivatives related to this compound. For instance, research has demonstrated that certain indazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10Inhibition of proliferation

Note: Data derived from comparative studies on related compounds .

In Vivo Studies

In vivo studies have further validated the anticancer potential. For example, a study involving animal models treated with related compounds showed a significant reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironments.

Case Studies

  • Study on Breast Cancer Model :
    • In a controlled experiment using N-methyl-N-nitrosourea-induced breast cancer in rats, administration of the compound resulted in a marked decrease in tumor incidence and size.
    • Histological analysis revealed reduced cellular proliferation and increased apoptosis in treated groups compared to controls .
  • Impact on Enzymatic Activity :
    • Another study assessed the effect on pyrrolidon carboxypeptidase activity in breast cancer models, indicating that treatment with this compound could restore enzyme activity levels similar to those in non-cancerous tissues .

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